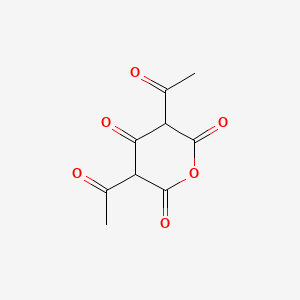![molecular formula C17H19BrN6O2 B11987480 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobenzylidene hydrazino group attached to a purine core, which is further substituted with butyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization and further functionalization of the purine ring. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzylidene group, often using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives .
Aplicaciones Científicas De Investigación
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, ultimately influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-BR-4-MEO-BENZYLIDENE)-2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
- N’-(4-BR-BENZYLIDENE)-3-(3-ME-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N’-(4-BR-BENZYLIDENE)-2-(4-((4-BR-PHENYL)SULFONYL)-1-PIPERAZINYL)ACETOHYDRAZIDE .
Uniqueness
The uniqueness of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C17H19BrN6O2 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-butyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H19BrN6O2/c1-3-4-9-24-13-14(23(2)17(26)21-15(13)25)20-16(24)22-19-10-11-5-7-12(18)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)(H,21,25,26)/b19-10+ |
Clave InChI |
VDCBCYVFAPJNHJ-VXLYETTFSA-N |
SMILES isomérico |
CCCCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
SMILES canónico |
CCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987413.png)




![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11987438.png)


![ethyl 4-[({(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987446.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11987452.png)
